Cyclohexylmethyl 2-pyridyl ketone
Overview
Description
Cyclohexylmethyl 2-pyridyl ketone is a chemical compound with the molecular formula C12H15NO It is characterized by a cyclohexylmethyl group attached to a 2-pyridyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylmethyl 2-pyridyl ketone can be synthesized through various methods. One practical method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters to obtain 2-pyridyl ketones in good yield at a short reaction time . This method is rapid, reliable, and cost-efficient.
Industrial Production Methods: The industrial production of this compound typically involves continuous flow chemistry. This method allows for the rapid synthesis of 2-pyridyl ketones using simple esters and 2-bromopyridine . The procedure is widely applicable to various esters, leading to functionalized 2-pyridyl ketones with good yields.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylmethyl 2-pyridyl ketone can undergo various chemical reactions, including oxidation, reduction, and substitution. It can also form complexes with 2-pyridyl ketone Schiff bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cyclohexylmethyl 2-pyridyl ketone has a wide range of applications in scientific research:
Biology: The compound is employed in the study of bioactive molecules and natural products.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of Cyclohexylmethyl 2-pyridyl ketone involves its interaction with molecular targets and pathways. For instance, in catalytic transfer hydrogenation, the metal catalyst abstracts a hydride and a proton from the hydrogen donor and delivers them to the carbonyl moiety of the ketone . This process is crucial for the reduction of ketones to produce secondary alcohols, which are valuable building blocks in various industries.
Comparison with Similar Compounds
Cyclohexylmethyl 2-pyridyl ketone can be compared with other similar compounds, such as:
2-Pyridyl ketone: A widely used compound in medicinal chemistry and asymmetric catalysis.
Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group, used in the production of pharmaceuticals and agrochemicals.
Pyrrolidine derivatives: These compounds are used in drug discovery and have versatile biological activities.
This compound stands out due to its unique combination of a cyclohexylmethyl group and a 2-pyridyl ketone moiety, which imparts distinct chemical properties and applications.
Properties
IUPAC Name |
2-cyclohexyl-1-pyridin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCULAVYSHWCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453851 | |
Record name | CYCLOHEXYLMETHYL 2-PYRIDYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149108-75-8 | |
Record name | 2-Cyclohexyl-1-(2-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149108-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CYCLOHEXYLMETHYL 2-PYRIDYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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